molecular formula C6H10F2O4 B15129295 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol

Cat. No.: B15129295
M. Wt: 184.14 g/mol
InChI Key: QTIKECPWBXHCKM-UHFFFAOYSA-N
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Description

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and biological activity. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can be achieved through various methods. One common approach involves the fluorination of a precursor compound using electrophilic or nucleophilic fluorinating agents. For example, the fluorination of 2,2-dimethyl-1,3-dioxane-4,6-dione with molecular fluorine (F2) in the presence of a Lewis acid can yield the desired fluorinated product .

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol involves its interaction with molecular targets and pathways in biological systems. Fluorine atoms can influence the compound’s binding affinity, stability, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(fluoromethyl)oxane-2,3,4-triol is unique due to its specific fluorination pattern, which can impart distinct chemical and biological properties. The presence of two fluorine atoms can enhance the compound’s metabolic stability and lipophilicity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6H10F2O4

Molecular Weight

184.14 g/mol

IUPAC Name

5-fluoro-6-(fluoromethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H10F2O4/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,9-11H,1H2

InChI Key

QTIKECPWBXHCKM-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)F

Origin of Product

United States

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